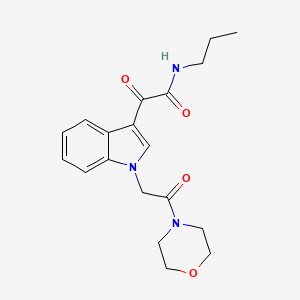

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound may have biological activity, as morpholines are often used in drug design .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the indole and morpholino groups. These groups would contribute to the overall polarity and shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar morpholino and amide groups would likely make it somewhat soluble in polar solvents .科学的研究の応用

Morpholino Oligos in Gene Function Studies

Morpholino oligomers (oligos) have been utilized extensively to inhibit gene function in embryos across various model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This application highlights the utility of morpholinos in genetic studies, providing a relatively simple and rapid method to study gene function with careful controls to ensure specificity and efficacy (Heasman, 2002).

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological profiles, including activities such as antidepressant, anti-inflammatory, and antitumor. The chemical flexibility of the morpholine ring allows for the development of compounds with targeted pharmacological activities. This underscores the potential for chemical derivatives, such as "2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide", to serve as leads in the discovery of new therapeutic agents (Asif & Imran, 2019).

Development of Chiral Oxazinoindoles

The development of oxazinoindoles, which incorporate morpholine rings fused with indole cores, has been studied for their bioactive properties. These compounds, including chiral versions, have shown potential in antidepressant, anti-inflammatory, and antitumor activities. Research in this area reflects ongoing interest in the synthesis and application of chiral scaffolds for the development of bioactive molecules (Dupeux & Michelet, 2022).

作用機序

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body .

Mode of Action

The compound forms hydrogen bonds with the TLR4 protein . Specifically, the NH on the bridged ring acts as a hydrogen bond donor to form a hydrogen bond with SER184, and the carbonyl group acts as a hydrogen bond acceptor to form another hydrogen bond with SER184 . This interaction inhibits the TLR4 pathway .

Biochemical Pathways

The inhibition of the TLR4 pathway is significant in the treatment of diseases like Mycoplasma pneumonia . TLR4 is a potential therapeutic target for the treatment of this disease .

Pharmacokinetics

Similar compounds have shown good cns drug-like properties and exhibited passive permeability and p-gp efflux ratios congruent with high brain availability .

Result of Action

The inhibition of the TLR4 pathway by this compound can potentially help in the treatment of diseases like Mycoplasma pneumonia . By blocking this pathway, the compound can prevent the host’s immune response from overreacting to the pathogen, thereby reducing the severity of the disease .

Safety and Hazards

特性

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDZAJGCOMPTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)

![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)

![3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882963.png)